molecular formula C10H15Cl2NO3 B6693413 3-[(2,2-Dichlorocyclopropanecarbonyl)-ethylamino]-2-methylpropanoic acid

3-[(2,2-Dichlorocyclopropanecarbonyl)-ethylamino]-2-methylpropanoic acid

Cat. No.: B6693413
M. Wt: 268.13 g/mol
InChI Key: AQRWQNKBNZTMBF-UHFFFAOYSA-N
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Description

3-[(2,2-Dichlorocyclopropanecarbonyl)-ethylamino]-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of a dichlorocyclopropane ring, an ethylamino group, and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2-Dichlorocyclopropanecarbonyl)-ethylamino]-2-methylpropanoic acid typically involves the following steps:

    Formation of the Dichlorocyclopropane Ring: This can be achieved through the reaction of a suitable precursor with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide.

    Attachment of the Ethylamino Group: The dichlorocyclopropane intermediate is then reacted with ethylamine under controlled conditions to form the ethylamino derivative.

    Introduction of the Methylpropanoic Acid Moiety: The final step involves the reaction of the ethylamino derivative with a suitable acylating agent, such as methylpropanoyl chloride, in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2-Dichlorocyclopropanecarbonyl)-ethylamino]-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorocyclopropane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

3-[(2,2-Dichlorocyclopropanecarbonyl)-ethylamino]-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2,2-Dichlorocyclopropanecarbonyl)-ethylamino]-2-methylpropanoic acid involves its interaction with specific molecular targets. The dichlorocyclopropane ring may interact with enzymes or receptors, leading to modulation of biological pathways. The ethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichlorocyclopropanecarboxylic acid: Similar structure but lacks the ethylamino and methylpropanoic acid moieties.

    3-(Cyclopropanecarbonyl)-ethylamino-2-methylpropanoic acid: Similar but without the dichloro substitution on the cyclopropane ring.

Uniqueness

3-[(2,2-Dichlorocyclopropanecarbonyl)-ethylamino]-2-methylpropanoic acid is unique due to the presence of both the dichlorocyclopropane ring and the ethylamino-methylpropanoic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2,2-dichlorocyclopropanecarbonyl)-ethylamino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Cl2NO3/c1-3-13(5-6(2)9(15)16)8(14)7-4-10(7,11)12/h6-7H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRWQNKBNZTMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(C)C(=O)O)C(=O)C1CC1(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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